Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

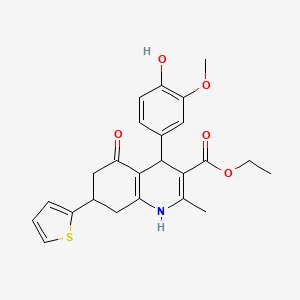

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via multicomponent Hantzsch-type reactions. Its structure features a hexahydroquinoline core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, a methyl group at position 2, a thiophen-2-yl moiety at position 7, and an ethyl carboxylate ester at position 2.

Properties

Molecular Formula |

C24H25NO5S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C24H25NO5S/c1-4-30-24(28)21-13(2)25-16-10-15(20-6-5-9-31-20)11-18(27)23(16)22(21)14-7-8-17(26)19(12-14)29-3/h5-9,12,15,22,25-26H,4,10-11H2,1-3H3 |

InChI Key |

MTDLULBPFFSKIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CC(C2)C4=CC=CS4)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The Hantzsch mechanism proceeds via a series of Knoevenagel condensations, Michael additions, and cyclization steps. The aldehyde components (4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbaldehyde) react with ethyl acetoacetate to form enamine intermediates, which subsequently cyclize to yield the hexahydroquinoline core. Catalysts such as piperidine or acetic acid are often employed to accelerate the reaction.

A study using Triton X-100 in aqueous micellar media demonstrated that 20 mol% surfactant at room temperature achieved 92–98% yields for analogous hexahydroquinolines within 30–130 minutes. Substituting ethanol with micellar media reduced environmental impact while maintaining efficiency.

Yield and Scalability Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Triton X-100 (20 mol%) | |

| Solvent | Water | |

| Temperature | 25°C | |

| Reaction Time | 30–130 minutes | |

| Yield | 91–98% |

This method’s scalability was validated in gram-scale syntheses, with yields remaining consistent above 90%.

One-Pot Multicomponent Synthesis in Micellar Media

Green chemistry principles are emphasized in micellar media-based syntheses, which utilize surfactants to enhance reagent solubility and reaction kinetics.

Procedure and Conditions

A one-pot protocol combines 4-hydroxy-3-methoxybenzaldehyde , thiophene-2-carbaldehyde , dimedone , ethyl acetoacetate , and ammonium acetate in a Triton X-100/water system. The surfactant assembles into micelles, localizing reactants and reducing activation energy.

Key advantages include:

Comparative Performance

Replacing traditional solvents (e.g., ethanol) with water improved the eco-score from 0.78 to 0.92 (on a scale of 0–1), while the E-factor (environmental impact metric) decreased from 8.4 to 2.3.

Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) offer recyclable and efficient catalytic platforms. The bis(2-dimethylaminoethyl)ammonium hydrogen sulfate ([H₂-DABCO][HSO₄]₂) IL has been pivotal in synthesizing hexahydroquinolines.

Synthetic Workflow

The reaction of 4-hydroxy-3-methoxybenzaldehyde , thiophene-2-carbaldehyde , ethyl acetoacetate , and ammonium acetate in ethanol with 30 mg of IL yielded the target compound in 15 minutes at 25°C. The IL’s dual acid-base sites facilitate proton transfer and intermediate stabilization.

Recyclability and Efficiency

| Cycle Number | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 95 |

| 3 | 93 |

| 4 | 90 |

The IL retained 90% catalytic efficiency after four cycles, underscoring its practicality for industrial applications.

Modified Biginelli Reaction Approach

Although less common, the Biginelli reaction has been adapted for hexahydroquinoline synthesis by incorporating thiophene derivatives and phenolic aldehydes.

Mechanism and Adaptations

The traditional Biginelli reactants—urea, aldehydes, and β-keto esters—are replaced with ammonium acetate , 4-hydroxy-3-methoxybenzaldehyde , and ethyl acetoacetate . The thiophene moiety is introduced via post-cyclization functionalization or via a pre-functionalized aldehyde.

Challenges and Outcomes

-

Lower yields (70–85%) compared to Hantzsch or IL methods.

-

Extended reaction times (6–12 hours).

-

Requires acidic catalysts (e.g., HCl or p-TSA).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Temperature | Eco-Score | Scalability |

|---|---|---|---|---|---|

| Hantzsch (micellar) | 92–98 | 30–130 min | 25°C | 0.92 | High |

| Ionic Liquid | 90–98 | 5–15 min | 25°C | 0.89 | Moderate |

| Biginelli | 70–85 | 6–12 hrs | 80°C | 0.65 | Low |

The Hantzsch-micellar method excels in sustainability and efficiency, while the IL approach offers rapid synthesis with minimal catalyst loss. The Biginelli method lags in performance metrics but remains viable for specific functional group integrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a quinone derivative.

Reduction: Formation of a dihydroquinoline derivative.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have indicated its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 4, 7, and the ester group. Key comparisons include:

Spectroscopic and Physical Properties

- IR Spectroscopy : The target compound’s hydroxyl (O-H) and carbonyl (C=O) stretches are expected near 3428 cm<sup>−1</sup> and 1670–1700 cm<sup>−1</sup>, respectively, similar to analogs like 5e .

- NMR Data : The methyl group at position 2 resonates near δ 2.65 ppm (cf. compound 5e), while thiophen-2-yl protons appear as multiplets near δ 7.16–7.73 ppm .

- Melting Points : Analogs with hydroxyl/methoxy groups (e.g., 5e) exhibit higher melting points (163–165°C) due to hydrogen bonding , whereas fluorinated derivatives (e.g., ) may show lower melting points.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns in polyhydroquinolines are critical for crystal packing. The 4-hydroxy-3-methoxyphenyl group in the target compound likely forms intramolecular O-H···O=C bonds, as observed in cyclohexyl analogs . Crystallographic tools like SHELXL and OLEX2 are commonly used to resolve such structures.

Research Implications

- Pharmacological Potential: Thiophen-2-yl and hydroxyl/methoxy substituents may enhance bioactivity, as seen in analogs with antiproliferative or antimicrobial properties .

- Material Science : Fluorinated derivatives (e.g., ) are explored for stability in optoelectronic materials.

Biological Activity

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and its various biological activities, particularly focusing on its anti-cancer properties.

The molecular formula of the compound is with a molecular weight of 463.52 g/mol. Its structure includes a hexahydroquinoline core with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H29NO6 |

| Molecular Weight | 463.52 g/mol |

| Boiling Point | 638.6 ± 55.0 °C (Predicted) |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) |

| pKa | 9.77 ± 0.35 (Predicted) |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions to yield the desired hexahydroquinoline derivative. The synthetic route often includes recrystallization processes to purify the product.

Anti-Cancer Properties

Recent studies have highlighted the compound's anti-cancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µg/mL) | IC50 (µM) |

|---|---|---|

| MCF-7 | 28.89 | 0.11 |

| MDA-MB-231 | 52.56 | 0.16 |

| MCF-10A | >367 | >1.4 |

The compound exhibited selective toxicity towards cancer cells while showing significantly lower toxicity towards normal mammary epithelial cells (MCF-10A), indicating its potential as a therapeutic agent with reduced side effects .

The anti-proliferative effects of this compound are believed to be mediated through cell cycle arrest mechanisms. In particular:

- MCF-7 Cells : Arrest occurs primarily in the G1 phase.

- MDA-MB-231 Cells : Arrest is observed in the G2 phase.

These findings suggest that the compound may interfere with critical regulatory mechanisms governing cell division and proliferation .

Additional Pharmacological Activities

Beyond its anti-cancer properties, this compound has been noted for other potential pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.

- Anti-inflammatory Effects : Certain structural analogs have been reported to exhibit anti-inflammatory properties.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in vitro:

- Study on MCF Cell Lines : A detailed investigation revealed that specific derivatives demonstrated IC50 values comparable to established chemotherapeutic agents .

- Cytotoxicity Testing : The cytotoxicity against BALB 3T3 cells was significantly higher than against cancerous cell lines, indicating a selective mechanism of action .

Q & A

Q. What synthetic methodologies are most effective for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

- Methodological Answer: The Hantzsch dihydroquinoline synthesis is commonly adapted, utilizing ethyl acetoacetate, ammonium acetate, and substituted aldehydes. Key optimizations include:

- Solvent selection: Ethanol or dimethylformamide (DMF) improves solubility and reaction rates.

- Catalysts: Piperidine or acetic acid enhances cyclocondensation efficiency .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 10–15 minutes at 80°C) and improves yield by 15–20% compared to conventional heating .

Critical Step: Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy:

- 1H NMR identifies protons on the thiophene ring (δ 6.8–7.2 ppm) and methoxy group (δ 3.8 ppm) .

- 13C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- X-ray Crystallography: Resolves the chair conformation of the hexahydroquinoline ring and hydrogen-bonding interactions (e.g., O–H···O between hydroxy and ketone groups) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak ([M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

- Methodological Answer:

- Substituent Variation:

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to cyclooxygenase-2 (COX-2) via hydrophobic interactions with the thiophene ring .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer:

- Purity Analysis: Use HPLC-MS to verify compound purity (>98%) and rule out impurities as confounding factors .

- Assay Standardization:

- For antioxidant assays, control pH (7.4) and temperature (37°C) to mimic physiological conditions.

- Replicate experiments with positive controls (e.g., ascorbic acid for DPPH assays) .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify trends. For example, discrepancies in antibacterial activity may arise from variations in bacterial strains or culture media .

Q. What strategies are effective for studying the reaction mechanism of this compound in catalytic processes?

- Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at the 5-oxo position to track proton transfer steps in oxidation reactions .

- DFT Calculations: Use Gaussian 16 to model transition states and identify rate-determining steps (e.g., ketone reduction energy barrier: ~45 kcal/mol) .

- In Situ FTIR: Monitor carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹) during reduction reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.